4,4'-Bis{[(3,5-dimethoxyphenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid
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Overview
Description
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of aromatic dicarboxylic acids and is characterized by its biphenyl core substituted with dimethoxybenzoyl and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The biphenyl core undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Acylation: The amines are then acylated with 3,5-dimethoxybenzoyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of high-performance materials, such as liquid crystal polymers and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, influencing their activity and function. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Shares the biphenyl core but lacks the dimethoxybenzoyl groups.
Terephthalic acid: Another aromatic dicarboxylic acid with a simpler structure.
Isophthalic acid: Similar in structure but with different substitution patterns on the aromatic ring.
Uniqueness
4,4’-BIS[(3,5-DIMETHOXYBENZOYL)AMINO]BIPHENYL-3,3’-DICARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of dimethoxybenzoyl groups enhances its reactivity and potential for diverse applications compared to simpler aromatic dicarboxylic acids.
Properties
Molecular Formula |
C32H28N2O10 |
---|---|
Molecular Weight |
600.6 g/mol |
IUPAC Name |
5-[3-carboxy-4-[(3,5-dimethoxybenzoyl)amino]phenyl]-2-[(3,5-dimethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C32H28N2O10/c1-41-21-9-19(10-22(15-21)42-2)29(35)33-27-7-5-17(13-25(27)31(37)38)18-6-8-28(26(14-18)32(39)40)34-30(36)20-11-23(43-3)16-24(12-20)44-4/h5-16H,1-4H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI Key |
BFMKWWMBGNAJHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C(=O)O)C(=O)O)OC |
Origin of Product |
United States |
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